N-(furan-2-ylméthyl)cyclopropanamine

Vue d'ensemble

Description

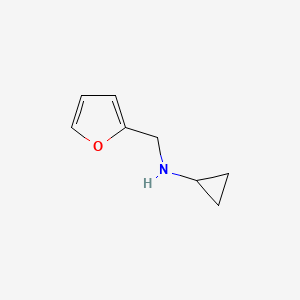

N-(furan-2-ylmethyl)cyclopropanamine is an organic compound characterized by a cyclopropane ring attached to a furan ring through a methylene bridge and an amine group

Applications De Recherche Scientifique

N-(furan-2-ylmethyl)cyclopropanamine has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

Industry: Utilized in the synthesis of specialty chemicals and materials with specific functional properties.

Mécanisme D'action

Target of Action

N-(furan-2-ylmethyl)cyclopropanamine, also known as Cyclopropyl-furan-2-ylmethyl-amine, N-[(furan-2-yl)methyl]cyclopropanamine, or N-(2-furylmethyl)cyclopropanamine, is a compound that has been studied for its potential therapeutic applications. Furan derivatives have been known to exhibit a wide range of biological and pharmacological characteristics .

Mode of Action

Furan-containing compounds have been employed as medicines in a number of distinct disease areas . For instance, some N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives have been synthesized as anticancer agents targeting the epidemal growth factor receptor (EGFR) .

Biochemical Pathways

Furan derivatives have been known to interact with various biochemical pathways, contributing to their diverse pharmacological effects .

Pharmacokinetics

The compound is known to be a liquid at room temperature, with a predicted boiling point of 1984° C at 760 mmHg and a predicted density of 11 g/mL .

Result of Action

Furan derivatives have been known to exhibit a wide range of biological and pharmacological effects .

Action Environment

Analyse Biochimique

Biochemical Properties

N-(2-furylmethyl)cyclopropanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with lysine-specific demethylase-1 (LSD1), an enzyme involved in the demethylation of histone proteins . This interaction can influence gene expression by altering the methylation status of histones, thereby impacting chromatin structure and function.

Cellular Effects

N-(2-furylmethyl)cyclopropanamine affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with LSD1 can lead to changes in gene expression patterns, which in turn can affect cell differentiation, proliferation, and apoptosis . Additionally, it may impact cellular metabolism by altering the activity of metabolic enzymes.

Molecular Mechanism

The molecular mechanism of N-(2-furylmethyl)cyclopropanamine involves its binding interactions with biomolecules. It acts as an inhibitor of LSD1, leading to an increase in the methylation of histone proteins . This inhibition can result in changes in gene expression, which can have downstream effects on various cellular processes. The compound’s unique structure allows it to fit into the active site of LSD1, thereby blocking its enzymatic activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(2-furylmethyl)cyclopropanamine can change over time. The compound is relatively stable at room temperature, but its activity may decrease over extended periods due to degradation . Long-term studies have shown that prolonged exposure to the compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of N-(2-furylmethyl)cyclopropanamine vary with different dosages in animal models. At low doses, the compound can effectively inhibit LSD1 without causing significant toxicity . At higher doses, it may exhibit toxic effects, including cellular damage and apoptosis. Threshold effects have been observed, where a certain dosage is required to achieve a noticeable impact on gene expression and cellular function.

Metabolic Pathways

N-(2-furylmethyl)cyclopropanamine is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, its inhibition of LSD1 can affect the metabolic pathways associated with histone methylation and demethylation . This can lead to changes in the levels of various metabolites and influence overall cellular metabolism.

Transport and Distribution

Within cells and tissues, N-(2-furylmethyl)cyclopropanamine is transported and distributed through interactions with transporters and binding proteins. These interactions can affect its localization and accumulation within specific cellular compartments . The compound’s distribution is influenced by its chemical properties, including its solubility and affinity for different biomolecules.

Subcellular Localization

N-(2-furylmethyl)cyclopropanamine is localized within specific subcellular compartments, where it exerts its biochemical effects. It may be directed to particular organelles or cellular regions through targeting signals or post-translational modifications . This localization is crucial for its activity, as it allows the compound to interact with its target enzymes and proteins effectively.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)cyclopropanamine typically involves the reaction of cyclopropanamine with 2-furylmethyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually refluxed in an appropriate solvent like ethanol or methanol to achieve the desired product.

Industrial Production Methods

Industrial production of N-(furan-2-ylmethyl)cyclopropanamine may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

N-(furan-2-ylmethyl)cyclopropanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding furan derivatives.

Reduction: Reduction reactions can convert the furan ring to a tetrahydrofuran ring.

Substitution: The amine group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the amine group under basic or acidic conditions.

Major Products Formed

Oxidation: Furan derivatives with additional oxygen-containing functional groups.

Reduction: Tetrahydrofuran derivatives.

Substitution: Various substituted amines depending on the electrophile used.

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-(2-furylmethyl)-3-(4-morpholinyl)-1-propanamine

- N-(2-furylmethyl)-1-(methylsulfonyl)-3-piperidinecarboxamide

- N-(2-furylmethyl)-2,4-dinitrobenzamide

Uniqueness

N-(furan-2-ylmethyl)cyclopropanamine is unique due to its combination of a cyclopropane ring and a furan ring, which imparts distinct chemical and biological properties. The presence of the cyclopropane ring adds strain and reactivity, while the furan ring contributes aromaticity and potential for various chemical transformations.

Activité Biologique

N-(furan-2-ylmethyl)cyclopropanamine is a compound of increasing interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and neuropharmacological effects. This article explores the compound's biological activity, mechanisms of action, and pharmacological implications based on diverse research findings.

Chemical Structure and Properties

N-(furan-2-ylmethyl)cyclopropanamine features a furan ring attached to a cyclopropanamine structure, which contributes to its unique chemical properties. The molecular formula is , and it exhibits both aromatic characteristics from the furan moiety and reactivity due to the cyclopropane ring. This combination is believed to enhance its interaction with various biological targets.

Target Interactions

The biological activity of N-(furan-2-ylmethyl)cyclopropanamine is primarily attributed to its interactions with specific molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit lysine-specific demethylase-1 (LSD1), an enzyme involved in histone demethylation. This inhibition can lead to altered gene expression patterns, affecting cellular processes such as differentiation and apoptosis.

- Receptor Modulation : Preliminary studies suggest that N-(furan-2-ylmethyl)cyclopropanamine may interact with neurotransmitter receptors, potentially influencing mood and cognitive functions. This interaction could explain its potential antidepressant effects.

- Biochemical Pathways : The compound is known to engage with various biochemical pathways, which may contribute to its diverse pharmacological effects, including anti-inflammatory properties.

Antimicrobial Properties

Research indicates that N-(furan-2-ylmethyl)cyclopropanamine exhibits antimicrobial activity against several bacterial strains. Its efficacy in inhibiting bacterial growth suggests potential applications in treating infections.

Anticancer Potential

In vitro studies have demonstrated that N-(furan-2-ylmethyl)cyclopropanamine can induce apoptosis in cancer cell lines, including HepG2 and HCT116. The mechanism appears to be linked to its ability to modulate gene expression through LSD1 inhibition, leading to increased histone methylation and altered cellular signaling pathways .

Neuropharmacological Effects

The compound's interaction with neurotransmitter systems suggests potential applications in treating neurological disorders. Its ability to influence receptor activity may lead to therapeutic effects in conditions such as depression or anxiety .

Pharmacokinetics

The pharmacokinetic profile of N-(furan-2-ylmethyl)cyclopropanamine indicates a favorable absorption and distribution profile, with studies suggesting stability in biological systems. Its half-life in human blood is reported to be significant, indicating potential for prolonged therapeutic effects .

Study 1: Anticancer Activity

A study evaluated the anticancer effects of N-(furan-2-ylmethyl)cyclopropanamine on HepG2 cells. Results indicated a dose-dependent increase in apoptosis markers following treatment, suggesting its potential as a chemotherapeutic agent .

Study 2: Neuropharmacological Evaluation

In vivo experiments assessed the impact of the compound on hippocampal excitability in rats. The results demonstrated modulation of neuronal activity, supporting its potential use in treating mood disorders .

Summary Table of Biological Activities

Propriétés

IUPAC Name |

N-(furan-2-ylmethyl)cyclopropanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-2-8(10-5-1)6-9-7-3-4-7/h1-2,5,7,9H,3-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDPDMHNZROESOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NCC2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10406019 | |

| Record name | N-(2-furylmethyl)cyclopropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10406019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

831203-37-3 | |

| Record name | N-Cyclopropyl-2-furanmethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=831203-37-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-furylmethyl)cyclopropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10406019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.